molecular formula C17H16N6O3 B2362468 N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine CAS No. 673453-47-9

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2362468
CAS No.: 673453-47-9
M. Wt: 352.354
InChI Key: WYROKEANLHJCMY-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine is a complex organic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylamino groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Halogenated reagents and catalysts like palladium are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROKEANLHJCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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